decanoyl-l-carnitine

Catalog No.
S525440
CAS No.
3992-45-8
M.F
C17H33NO4
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
decanoyl-l-carnitine

CAS Number

3992-45-8

Product Name

decanoyl-l-carnitine

IUPAC Name

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1

InChI Key

LZOSYCMHQXPBFU-OAHLLOKOSA-N

SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

Soluble in DMSO

Synonyms

Decanoyllevocarnitine; (-)-Decanoylcarnitine; 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxodecyl)oxy)-, inner salt, (2R)-; Decanoyl-L-carnitine; Decanoylcarnitine, (-)-; Decanoyllevocarnitine; UNII-8UV9H3KBCX.

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Description

The exact mass of the compound O-Decanoyl-L-carnitine is 315.24 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of O-decanoylcarnitine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

O-Decanoyl-L-carnitine (ODC) is a naturally occurring molecule classified as an O-acylcarnitine. It is formed by the esterification of L-carnitine with decanoic acid (a 10-carbon medium-chain fatty acid) [, ]. Current scientific research suggests ODC plays a role in fatty acid metabolism, particularly in the transport of fatty acids within the body.

Decanoyl-L-carnitine is a medium-chain acylcarnitine, specifically an ester derivative of L-carnitine with decanoic acid as the acyl substituent. Its chemical formula is C17H33NO4C_{17}H_{33}NO_{4} and it plays a significant role in the transport of fatty acids into the mitochondria for energy production. Acylcarnitines, including decanoyl-L-carnitine, are crucial for the metabolism of fatty acids and are involved in various metabolic pathways within the human body. Decanoyl-L-carnitine is less abundant than short-chain acylcarnitines but is still important for metabolic processes and is formed through esterification reactions or peroxisomal metabolism of longer-chain acylcarnitines .

Typical of acylcarnitines. The primary reactions include:

  • Esterification: The formation of decanoyl-L-carnitine occurs via the esterification of L-carnitine with decanoic acid.
  • Beta-Oxidation: Once inside the mitochondria, decanoyl-L-carnitine undergoes beta-oxidation, where fatty acids are broken down to produce acetyl-CoA, which can then enter the citric acid cycle for energy production .
  • Transesterification: Decanoyl-L-carnitine can also react with other alcohols or carboxylic acids to form different acylcarnitines, facilitating various metabolic pathways .

Decanoyl-L-carnitine has several biological activities, primarily related to its role in fatty acid metabolism. It assists in:

  • Fatty Acid Transport: It facilitates the transport of long-chain fatty acids across mitochondrial membranes, which is essential for energy production.
  • Metabolic Regulation: Decanoyl-L-carnitine levels can influence metabolic pathways and are indicative of certain metabolic states, such as insulin sensitivity and energy expenditure .
  • Potential Therapeutic Roles: Research suggests that alterations in acylcarnitine profiles, including decanoyl-L-carnitine, may be linked to various metabolic disorders, offering potential avenues for therapeutic interventions .

The synthesis of decanoyl-L-carnitine can be achieved through several methods:

  • Esterification Reaction: The most common method involves reacting L-carnitine with decanoic acid under acidic conditions to promote ester bond formation.
  • Chemical Synthesis: Various chemical synthesis routes have been developed that utilize different reagents and conditions to produce decanoyl-L-carnitine efficiently .
  • Biological Synthesis: In vivo synthesis occurs via enzymatic pathways where longer-chain acylcarnitines are metabolized into medium-chain variants like decanoyl-L-carnitine within peroxisomes .

Decanoyl-L-carnitine has several applications in both research and clinical settings:

  • Metabolic Studies: It serves as a biomarker for studying fatty acid metabolism and mitochondrial function.
  • Nutritional Supplements: Used in dietary supplements aimed at enhancing fat metabolism and energy production.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects in metabolic disorders, obesity management, and conditions related to mitochondrial dysfunction .

Research on decanoyl-L-carnitine has highlighted its interactions with various biological systems:

  • Fatty Acid Metabolism: Studies indicate that it enhances the formation of specific fatty acid intermediates during metabolism, suggesting its role in lipid biosynthesis and degradation pathways .
  • Enzyme Interactions: Decanoyl-L-carnitine may interact with enzymes involved in lipid metabolism, influencing their activity and substrate availability .
  • Cellular Effects: Investigations have shown that it can affect cellular energy dynamics and signaling pathways related to metabolism .

Decanoyl-L-carnitine belongs to a broader class of acylcarnitines. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameStructureChain LengthUnique Features
Acetyl-L-carnitineC_{13}H_{25}NO_{4}ShortMost abundant; plays a role in ketogenesis
Propionyl-L-carnitineC_{15}H_{29}NO_{4}ShortInvolved in propionate metabolism
Myristoyl-L-carnitineC_{23}H_{45}NO_{4}LongMore hydrophobic; affects membrane dynamics
Palmitoyl-L-carnitineC_{25}H_{49}NO_{4}LongSignificant in energy storage and membrane composition

Decanoyl-L-carnitine is unique due to its medium-chain length, which allows it to play specific roles in both energy production and metabolic regulation that differ from short or long-chain acylcarnitines . Its distinct properties make it an important compound in understanding metabolic processes and potential therapeutic interventions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Exact Mass

315.24095853 g/mol

Monoisotopic Mass

315.24095853 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8UV9H3KBCX

Wikipedia

Decanoyllevocarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2024-04-14
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